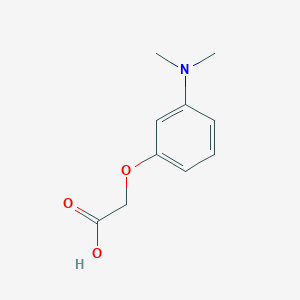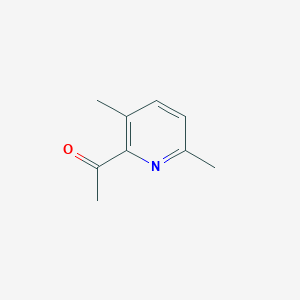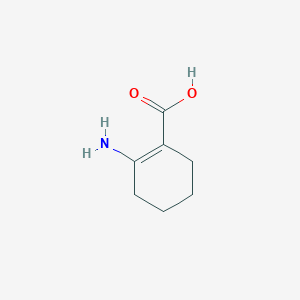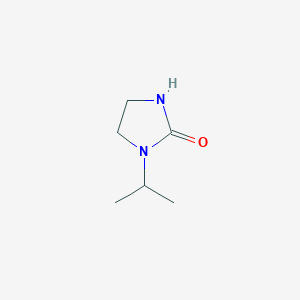
2-Amino-3-(2-cyanophenyl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 2-Amino-3-(2-cyanophenyl)propanoic acid is related to a series of analogs that have been synthesized and evaluated for their biological activity, particularly as EP3 receptor antagonists. These analogs have shown potential in modulating prostaglandin E2 (PGE2)-induced uterine contractions in pregnant rats, which is an indication of their therapeutic potential in various physiological processes .
Synthesis Analysis
The synthesis of related analogs involves the introduction of various side chains and substituents to enhance biological activity and selectivity. For instance, the analogs with a carboxyamide side chain have been synthesized and evaluated for EP3 antagonist activity . Further optimization of these side chains has been performed to improve in vitro and in vivo potencies, indicating a careful and methodical approach to enhancing drug efficacy . Additionally, optically active analogs have been synthesized to evaluate the impact of chirality on binding affinity and antagonist activity, which is crucial for the development of selective and potent therapeutic agents .
Molecular Structure Analysis
The molecular structure of these analogs has been studied using various spectroscopic techniques. For example, the structure of 2-Cyano 3-(4-dimethylaminophenyl) prop 2-enoic acid, a related compound, was elucidated using 1H NMR, 13C NMR, and FTIR spectroscopy . These techniques are essential for confirming the chemical structure and purity of synthesized compounds, which is a critical step in drug development.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these analogs often include the formation of key intermediates and the use of enantioselective processes. For instance, the synthesis of (2S,3S)-3-amino-2-hydroxy-4-phenylbutyric acid, a component of HIV protease inhibitors, involves diastereoselective cyanohydrin formation . Additionally, the separation of enantiomers through enantioselective N-acylation by Candida antarctica lipase A (CAL-A) demonstrates the application of biocatalysis in the synthesis of chiral compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are characterized using various analytical techniques. The electronic properties have been analyzed using UV-visible absorption spectroscopy, which provides insights into the electronic transitions within the molecule . Cyclic voltammetry has been used to study the electrochemical properties, which are influenced by scan rate and are important for understanding the reactivity of the compound . Thermal analysis using TG-DTA gives information about the thermal stability and decomposition patterns, which are important for the storage and handling of these compounds .
Scientific Research Applications
Chemical and Biological Properties
Phenolic acids like Chlorogenic Acid (CGA) have gained attention for their diverse biological and pharmacological effects. Chlorogenic Acid, specifically, has shown a wide range of therapeutic roles including antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, neuroprotective, and central nervous system stimulatory effects. It has been found to modulate lipid metabolism and glucose, aiding in the treatment of disorders like hepatic steatosis, cardiovascular disease, diabetes, and obesity. This highlights the potential of phenolic acids in medicinal research and their applications as natural safeguard food additives (Naveed et al., 2018).
Implications in Food Sciences
Branched aldehydes, derived from amino acids, serve as crucial flavor compounds in various food products. Understanding the formation and degradation pathways of these compounds from amino acids provides valuable insights for controlling their presence in foods, ensuring desired flavor profiles (Smit et al., 2009).
Role in Peptide Studies
The paramagnetic amino acid TOAC, known for its applications in peptide studies, offers a rigid cyclic structure useful for analyzing backbone dynamics and secondary structure of peptides. The incorporation of TOAC in peptides, analyzed through techniques like EPR, X-ray crystallography, and NMR, has advanced the understanding of peptide-protein and peptide-nucleic acid interactions, suggesting its increasing applications in future studies (Schreier et al., 2012).
Biomedical Applications
Polymers built from natural amino acids like L-lysine, L-glutamic acid, and L-aspartic acid have been recognized for their biomedical applications. Their biocompatibility and biodegradability make them suitable for use as delivery vehicles for genes and drugs. Research focusing on polycationic poly(L-lysine) indicates potential applications in non-viral gene delivery vectors, emphasizing the role of amino acids in biomedical advancements (Thompson & Scholz, 2021).
Analytical Chemistry
Amino acids have been subject to extensive study using capillary electrophoresis, demonstrating the importance of CE for amino acid analysis. The developments in detection methods, separations of enantiomers, and medical applications, alongside analysis of amino acids in food and plants, underline the relevance of this method in the field of analytical chemistry (Poinsot et al., 2003).
Safety And Hazards
- Hazard Statements : H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H332 (Harmful if inhaled)
- Precautionary Statements : P301+P330+P331 (If swallowed, rinse mouth; do NOT induce vomiting), P312 (Call a doctor if you feel unwell), P280 (Wear protective gloves/eye protection), P302+P352 (If on skin, wash with plenty of soap and water), P304+P340 (If inhaled, remove person to fresh air)
Future Directions
Research avenues for 2-Amino-3-(2-cyanophenyl)propanoic acid include:
- Biological Activity : Investigate its potential as a drug candidate or probe for specific biological targets.
- Synthetic Pathways : Develop efficient synthetic routes.
- Toxicology Studies : Assess safety profiles and potential hazards.
properties
IUPAC Name |
2-amino-3-(2-cyanophenyl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c11-6-8-4-2-1-3-7(8)5-9(12)10(13)14/h1-4,9H,5,12H2,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCDHPLVCNWBKJN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(C(=O)O)N)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20619173 |
Source


|
| Record name | 2-Cyanophenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20619173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-3-(2-cyanophenyl)propanoic acid | |
CAS RN |
263396-40-3 |
Source


|
| Record name | 2-Cyanophenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20619173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![Ethyl 8-amino-2-methylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1321411.png)






